4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(2-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride under basic conditions.
Coupling Reaction: The resulting intermediate is then coupled with 4-methylphenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(2-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. The piperazine ring plays a crucial role in the compound’s overall conformation and ability to interact with biological macromolecules.
Comparison with Similar Compounds
- 4-(2-Chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- 4-(2-Bromophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- 4-(2-Methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Comparison: Compared to its analogs, 4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, potentially leading to improved pharmacokinetic profiles.
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLQRLMRQUHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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